![molecular formula C14H11N5O B11351808 N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11351808.png)
N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C9H9N5O. It features a tetrazole ring (1H-tetrazol-1-yl) attached to a phenyl ring via an amide linkage.
- The compound’s structure includes a benzene ring (phenyl group) and a tetrazole ring, which imparts unique properties.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-aminobenzoyl chloride with sodium azide (NaN) to form the tetrazole ring. The resulting intermediate is then treated with ammonia or an amine to yield N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactions: N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various reactions, including substitution, reduction, and oxidation.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-[4-(1H-tetrazol-1-yl)phenyl]benzamide serves as a versatile building block in organic synthesis due to its unique tetrazole functionality.
Biology and Medicine: Researchers explore its potential as a drug candidate, especially in the context of tetrazole-containing compounds with biological activity.
Industry: The compound’s applications extend to materials science, where it may contribute to the development of functional materials.
Mechanism of Action
- The exact mechanism by which N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
Similar Compounds: Other tetrazole-containing compounds, such as N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide, share structural features but may have distinct properties.
Uniqueness: Highlight the compound’s unique characteristics compared to similar analogs.
Properties
Molecular Formula |
C14H11N5O |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h1-10H,(H,16,20) |
InChI Key |
QRAFRMBIHNQFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11351725.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351728.png)
![N-cycloheptyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351741.png)
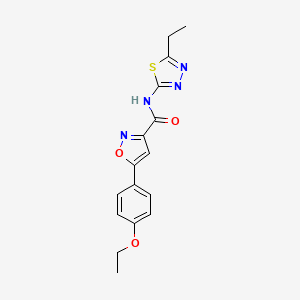
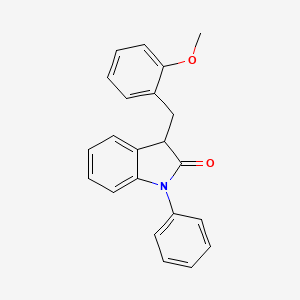
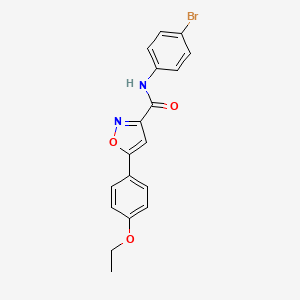
![N-(5-chloro-2-methoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351764.png)
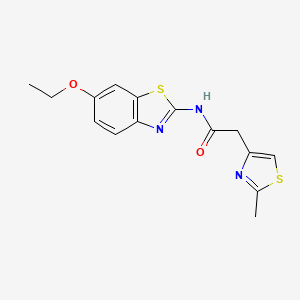
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11351774.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11351780.png)
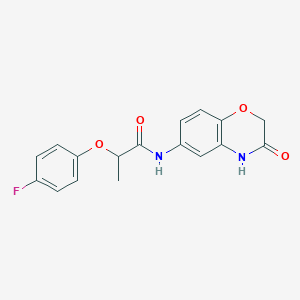
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11351791.png)
![2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11351800.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351814.png)
